4-isothiocyanato-N-phenylbenzenesulfonamide
Overview
Description
4-Isothiocyanato-N-phenylbenzenesulfonamide is a chemical compound with the molecular formula C₁₃H₁₀N₂O₂S₂ and a molecular weight of 290.36 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features an isothiocyanate group (-N=C=S) and a sulfonamide group (-SO₂NH-) attached to a phenyl ring, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isothiocyanato-N-phenylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with thiophosgene (CSCl₂) under controlled conditions. The reaction proceeds as follows:
Starting Material: 4-aminobenzenesulfonamide
Reagent: Thiophosgene (CSCl₂)
Solvent: Anhydrous dichloromethane (CH₂Cl₂)
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions and ensure high yield.
The reaction mechanism involves the nucleophilic attack of the amino group on the thiophosgene, leading to the formation of the isothiocyanate group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and thiocarbamates, respectively.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines (R-NH₂), secondary amines (R₂NH), and thiols (R-SH) are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed
Nucleophilic Substitution: Thioureas, carbamates, and thiocarbamates
Oxidation: Sulfonic acids
Reduction: Amines
Scientific Research Applications
4-Isothiocyanato-N-phenylbenzenesulfonamide has several scientific research applications:
Proteomics: It is used as a labeling reagent for the identification and quantification of proteins in complex biological samples.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the design of new drugs targeting specific enzymes and receptors.
Bioconjugation: It is employed in the conjugation of biomolecules, such as antibodies and peptides, to various surfaces and nanoparticles for diagnostic and therapeutic purposes.
Material Science: The compound is used in the functionalization of polymers and surfaces to impart specific chemical properties.
Mechanism of Action
The mechanism of action of 4-isothiocyanato-N-phenylbenzenesulfonamide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the amino groups of lysine residues and the thiol groups of cysteine residues. This covalent modification can alter the protein’s function, stability, and interactions, making it a valuable tool in proteomics and drug discovery .
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanatobenzenesulfonamide: Lacks the phenyl group attached to the sulfonamide nitrogen.
4-Isothiocyanato-N-methylbenzenesulfonamide: Contains a methyl group instead of a phenyl group on the sulfonamide nitrogen.
4-Isothiocyanato-N-phenylmethanesulfonamide: Has a methanesulfonamide group instead of a benzenesulfonamide group.
Uniqueness
4-Isothiocyanato-N-phenylbenzenesulfonamide is unique due to the presence of both the isothiocyanate and sulfonamide groups attached to a phenyl ring. This combination imparts specific reactivity and binding properties, making it a versatile reagent in various chemical and biological applications .
Properties
IUPAC Name |
4-isothiocyanato-N-phenylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S2/c16-19(17,15-12-4-2-1-3-5-12)13-8-6-11(7-9-13)14-10-18/h1-9,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBBXQCKKOGZCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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